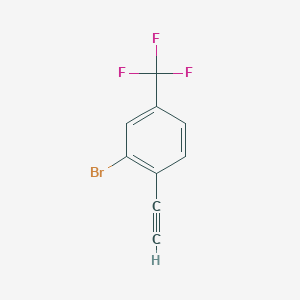

2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene

描述

属性

IUPAC Name |

2-bromo-1-ethynyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3/c1-2-6-3-4-7(5-8(6)10)9(11,12)13/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGVVVQXPOGYPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Sonogashira Coupling for Ethynylation

A widely reported method to prepare this compound involves a Sonogashira coupling between an aryl bromide and a terminal alkyne.

- Reagents and catalysts:

- Aryl bromide: 2-bromo-5-(trifluoromethyl)benzaldehyde or related derivatives.

- Terminal alkyne: Trimethylsilylacetylene (TMS-acetylene) or 1-ethynylbenzene.

- Catalysts: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) and copper(I) iodide (CuI).

- Base: Triethylamine (Et3N).

- Solvent: Tetrahydrofuran (THF) or a mixture of THF and Et3N.

- Conditions:

- Degassing under nitrogen atmosphere.

- Reaction temperature: 40–50 °C.

- Reaction time: 4–12 hours.

-

- Dissolve aryl bromide, Pd catalyst, and CuI in THF/Et3N.

- Degas the solution with nitrogen.

- Add the terminal alkyne (e.g., TMS-acetylene).

- Heat the mixture at 40–50 °C for 4–12 hours.

- Quench with aqueous ammonium chloride.

- Extract with organic solvents (e.g., pentane or ethyl acetate).

- Purify the product by column chromatography.

Example yield: Approximately 69% yield of 1-ethynyl-4-(trifluoromethyl)benzene was obtained from iodo-4-(trifluoromethyl)benzene under these conditions.

Deprotection of TMS-Ethynyl Group

If TMS-acetylene is used, the TMS protecting group is removed post-coupling to yield the free ethynyl compound.

- Conditions: Mild basic or fluoride ion treatment (e.g., with tetrabutylammonium fluoride).

- Outcome: Clean conversion to the terminal alkyne without affecting the bromine or trifluoromethyl groups.

Purification and Characterization

- Purification: Flash column chromatography using pentane or mixtures of petroleum ether and ethyl acetate (ratios such as 10:1 or 3:1) is standard.

- Characterization:

- ^1H NMR and ^13C NMR spectra confirm the aromatic and ethynyl proton/carbon environments.

- ^19F NMR confirms the trifluoromethyl group.

- Melting points and Rf values are recorded for product purity assessment.

Summary Table of Preparation Parameters

| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Sonogashira coupling | 2-bromo-5-(trifluoromethyl)benzaldehyde, Pd(PPh3)2Cl2, CuI, TMS-acetylene, Et3N, THF | 40–50 °C, 4–12 h, N2 atmosphere | ~69% | Degassing essential, inert atmosphere |

| TMS deprotection | Tetrabutylammonium fluoride or mild base | Room temperature, short time | Quantitative | Removes TMS group to yield ethynyl |

| Purification | Flash chromatography (pentane/EtOAc) | Ambient | - | Ensures high purity for further use |

Research Findings and Notes

- The Sonogashira coupling is the most reliable and widely used method for introducing the ethynyl group onto bromotrifluoromethylbenzene derivatives, offering good yields and functional group tolerance.

- Use of Pd/Cu catalytic systems under mild heating and inert atmosphere conditions minimizes side reactions and preserves sensitive substituents.

- Purification by flash chromatography is critical to remove palladium residues and by-products.

- Alternative routes involving nitration, bromination, and deamination steps to prepare precursors such as 4-bromo-2-nitro trifluoromethylbenzene have been developed to provide high-purity intermediates for subsequent ethynylation.

- Industrial scale processes emphasize safety, efficiency, and environmental considerations, avoiding low-temperature diazotization steps and using energy-saving deamination methods.

化学反应分析

2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.

Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst. This reaction forms carbon-carbon bonds and is widely used in organic synthesis.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkanes or alkenes. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.

科学研究应用

Organic Synthesis

Building Block for Complex Molecules

2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene serves as a versatile building block in organic synthesis. It is particularly useful in the formation of complex aromatic compounds through various coupling reactions, such as the Sonogashira coupling. This reaction allows for the introduction of ethynyl groups into other aromatic systems, facilitating the construction of diverse molecular architectures essential for pharmaceuticals and agrochemicals.

Reactivity Patterns

The compound can undergo several types of reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles, enabling the synthesis of derivatives like 2-azido-1-ethynyl-4-(trifluoromethyl)benzene.

- Coupling Reactions : The ethynyl group participates in coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

- Oxidation and Reduction : It can be oxidized to yield carbonyl compounds or reduced to form alkanes, expanding its utility in synthetic pathways .

Materials Science

Synthesis of Advanced Materials

In materials science, this compound is utilized in the synthesis of advanced materials such as polymers and liquid crystals. The introduction of trifluoromethyl groups enhances thermal and chemical stability, making these materials suitable for high-performance applications.

Applications in Polymers

The compound can be polymerized to create novel polymeric materials with unique properties such as increased conductivity and improved mechanical strength. The ethynyl group allows for further functionalization, enabling the development of smart materials that respond to external stimuli .

作用机制

The mechanism of action of 2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function. This interaction is often mediated by the compound’s functional groups, which can form covalent or non-covalent bonds with the target molecules.

Pathways Involved: The compound can modulate various biochemical pathways, including signal transduction, gene expression, and metabolic processes. Its effects on these pathways can result in changes in cellular behavior and physiological responses.

相似化合物的比较

Table 1: Key Structural Features and Molecular Properties

*Calculated based on formula C₉H₅BrF₃.

Key Observations:

- Reactivity : The ethynyl group facilitates cross-coupling reactions, but its unprotected nature (vs. silyl-protected analogs) may necessitate stringent reaction conditions to avoid side reactions .

- Steric Considerations : Compounds like 1-Bromo-4-[(4-bromophenyl)ethynyl]benzene introduce steric bulk, which can hinder access to the reactive bromine site .

Key Findings:

- Cross-Coupling Utility : The reference compound’s ethynyl and bromine groups make it ideal for constructing conjugated systems, whereas azide-containing analogs (e.g., ) are better suited for bioorthogonal chemistry.

- Derivatization Potential: Trifluoromethylated compounds are often used in chromatography (as in ), but the reference compound’s ethynyl group may limit polarity compared to OCF₃-containing derivatives .

生物活性

2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C₉H₄BrF₃ and a molecular weight of 249.03 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique structural features that enable specific interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₄BrF₃ |

| Molecular Weight | 249.03 g/mol |

| IUPAC Name | This compound |

| CAS Number | 871126-88-4 |

The synthesis of this compound typically involves bromination of 1-ethynyl-4-trifluoromethylbenzene under controlled conditions, often utilizing solvents like dichloromethane or chloroform to optimize yield and minimize side reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound can influence:

- Enzyme Activity : It may modulate enzyme functions through reversible or irreversible binding, affecting metabolic pathways.

- Signal Transduction Pathways : The compound has been shown to impact signaling pathways that regulate cellular responses, including proliferation and apoptosis.

Research indicates that the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability, which is crucial for therapeutic applications .

Toxicological Profile

While exploring its biological applications, it is essential to consider the toxicological implications. Studies have indicated that:

- Skin and Eye Irritation : The compound is classified under GHS07, indicating potential harm if ingested or if it comes into contact with skin or eyes.

- Repeat Dose Toxicity : In animal studies, high doses have shown mild effects on liver and kidney functions, but these effects were not severe enough to warrant hazard classification at lower exposure levels .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing bioactive molecules. Its reactivity allows it to participate in various coupling reactions, such as the Sonogashira coupling, facilitating the formation of complex organic structures.

Drug Development

Research has explored the compound's potential in drug discovery. Its structural characteristics make it a candidate for developing new therapeutic agents targeting specific diseases. For instance, modifications of this compound have been investigated for their efficacy against certain cancer cell lines .

Summary of Biological Activities

| Biological Activity | Findings/Notes |

|---|---|

| Enzyme Modulation | Influences metabolic pathways |

| Signal Transduction | Affects cellular responses |

| Toxicity Profile | Mild effects at high doses; irritant |

| Drug Development Potential | Used as a precursor in synthesizing therapeutic agents |

常见问题

Basic Question: What are the optimal synthetic routes for 2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene?

Methodological Answer:

The synthesis typically involves Sonogashira coupling between a brominated aromatic precursor and a terminal alkyne. For example:

Start with 2-bromo-4-(trifluoromethyl)benzene derivatives.

Introduce the ethynyl group via palladium-catalyzed cross-coupling with trimethylsilylacetylene (TMSA), followed by desilylation .

Optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions like alkyne oligomerization.

Key Considerations:

- Use Pd(PPh₃)₂Cl₂/CuI as catalysts and triethylamine as a base .

- Purify via column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Basic Question: How to characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography:

Basic Question: What are critical safety precautions for handling this compound?

Methodological Answer:

- Toxicity: Brominated aromatics are toxic; use PPE (gloves, goggles) and work in a fume hood .

- Storage: Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent decomposition .

- Spill Response: Neutralize with activated carbon and dispose as halogenated waste (follow EPA guidelines) .

Advanced Question: How to resolve contradictions in reaction yields under varying catalytic conditions?

Methodological Answer:

Contradictions often arise from competing pathways (e.g., homocoupling vs. cross-coupling):

Control Experiments:

- Compare Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) and ligands (PPh₃ vs. XPhos) to optimize selectivity .

- Monitor byproducts via LC-MS or GC-MS .

Kinetic Analysis:

- Use pseudo-first-order conditions to determine rate-limiting steps (e.g., oxidative addition vs. transmetallation).

Example Data:

| Catalyst System | Yield (%) | Byproduct (%) |

|---|---|---|

| Pd(PPh₃)₂Cl₂/CuI | 78 | 12 (homocoupled) |

| Pd(OAc)₂/XPhos | 92 | 5 |

Advanced Question: How to model electronic effects of the trifluoromethyl group on reactivity?

Methodological Answer:

- Computational Studies:

Key Finding:

The CF₃ group increases the aromatic ring’s electron deficiency, favoring nucleophilic attack at the ethynyl position.

Advanced Question: How to address discrepancies in spectroscopic data across studies?

Methodological Answer:

- Calibration: Use internal standards (e.g., TMS for NMR) and validate instruments with certified reference materials .

- Dynamic Effects:

Advanced Question: What strategies mitigate decomposition during storage?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。